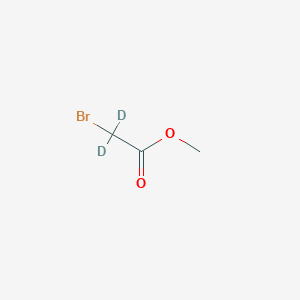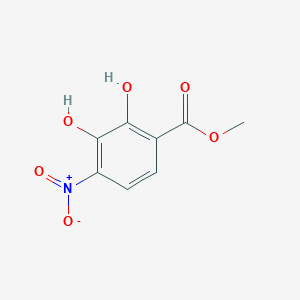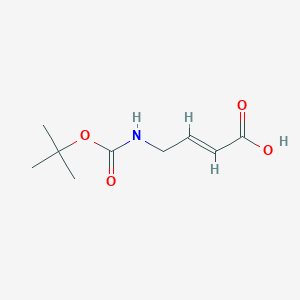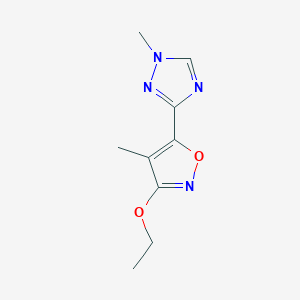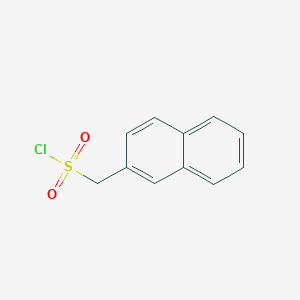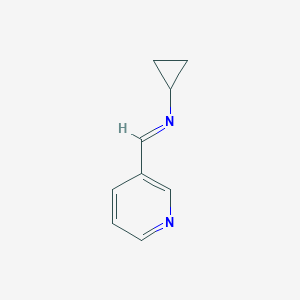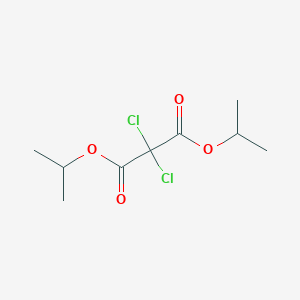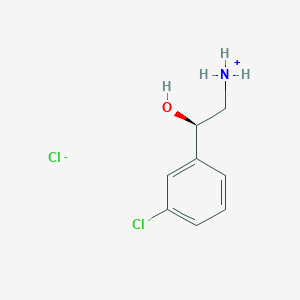
(1R)-2-amino-1-(3-chlorophenyl)ethan-1-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(1R)-2-amino-1-(3-chlorophenyl)ethan-1-ol hydrochloride” is a chemical compound with the CAS Number: 169032-01-3 . It has a molecular weight of 208.09 . The compound is typically stored at 4 degrees Celsius and comes in a powder form .
Molecular Structure Analysis
The IUPAC name for this compound is “(1R)-2-amino-1-(3-chlorophenyl)ethanol hydrochloride” and its InChI code is "1S/C8H10ClNO.ClH/c9-7-3-1-2-6(4-7)8(11)5-10;/h1-4,8,11H,5,10H2;1H/t8-;/m0./s1" . The InChI key is "KEYKAIIHCHCFEO-QRPNPIFTSA-N" .Physical And Chemical Properties Analysis
“(1R)-2-amino-1-(3-chlorophenyl)ethan-1-ol hydrochloride” is a powder that is stored at 4 degrees Celsius . It has a molecular weight of 208.09 .The safety information available indicates that it should be handled with care to avoid dust formation and contact with skin and eyes . It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .
Wissenschaftliche Forschungsanwendungen
Synthesis of Antidepressant Molecules
Specific Scientific Field
Medicinal Chemistry
Summary of the Application
This compound could potentially be used in the synthesis of antidepressant molecules. Depression is a common mood disorder caused by the improper release of monoamine neurotransmitters such as noradrenaline, dopamine, and serotonin in the CNS with the malfunction of noradrenergic, dopaminergic, and serotonergic systems .
Methods of Application or Experimental Procedures
The synthesis of antidepressant molecules often involves metal-catalyzed procedures. Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .
Results or Outcomes
Depression is a major global health concern, affecting roughly 280 million people worldwide . Antidepressants have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression. Approximately 50–60% of people with depression experience substantial improvement when using these medications .
Synthesis of Anti-allergic Drugs
Specific Scientific Field
Pharmaceutical Chemistry
Summary of the Application
This compound could potentially be used in the synthesis of anti-allergic drugs. Histamine plays an important role in the pathophysiological mechanism of allergic diseases, and the antagonistic effect of histamine has become an important way to study anti-allergic drugs .
Results or Outcomes
Histamine receptors have four subtypes, H1, H2, H3, and H4, all of which are G protein coupling receptors (GPCRs) with different physiological functions . After the activation of the H1 receptor, phosphatidase C is activated through G proteins, which promotes the increase in Ca2+ concentration, thereby increasing the vasodilation and capillary permeability, leading to plasma exudation, local tissue redness and swelling, and allergic symptoms of bronchial and gastrointestinal smooth muscle contraction .
Antioxidant Activity
Summary of the Application
Compounds similar to “(1R)-2-amino-1-(3-chlorophenyl)ethan-1-ol hydrochloride” could potentially be used in the synthesis of antioxidants. Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .
Methods of Application or Experimental Procedures
The synthesis of antioxidants often involves the reaction of hydrazine monohydrate with isothiocyanates in cold dry ethanol at 0 °C for 1 h. After that, new isatin-β-thiosemicarbazones are synthesized by treatment of 5-methoxyisatin with thiosemicarbazides in aqueous ethanol containing one drop of hydrochloric acid at reflux for 3 h .
Results or Outcomes
The synthesized molecules showed lower antioxidant activity than the standard Trolox (8.757 μM). IC50 values of the newly synthesized isatin-β-thiosemicarbazone derivatives ranged from 12.455 to 73.471 μM .
Synthesis of Serotonin 5-HT1A and 5-HT7 Receptors
Specific Scientific Field
Neuropharmacology
Summary of the Application
Compounds similar to “(1R)-2-amino-1-(3-chlorophenyl)ethan-1-ol hydrochloride” could potentially be used in the synthesis of serotonin 5-HT1A and 5-HT7 receptors. These receptors play an important role in the pathogenesis and pharmacotherapy of depression .
Methods of Application or Experimental Procedures
The synthesis of serotonin 5-HT1A and 5-HT7 receptors often involves the reaction of hydrazine monohydrate with isothiocyanates in cold dry ethanol at 0 °C for 1 h. After that, new isatin-β-thiosemicarbazones are synthesized by treatment of 5-methoxyisatin with thiosemicarbazides in aqueous ethanol containing one drop of hydrochloric acid at reflux for 3 h .
Results or Outcomes
Synthesis of Silicon Substitution Drugs
Summary of the Application
Compounds similar to “(1R)-2-amino-1-(3-chlorophenyl)ethan-1-ol hydrochloride” could potentially be used in the synthesis of silicon substitution drugs. These drugs have been applied to the study of anti-allergic drugs .
Methods of Application or Experimental Procedures
In the structural design process, –Ph, 4-Me–Ph and 4-Cl–Ph substituents were selected .
Eigenschaften
IUPAC Name |
(1R)-2-amino-1-(3-chlorophenyl)ethanol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO.ClH/c9-7-3-1-2-6(4-7)8(11)5-10;/h1-4,8,11H,5,10H2;1H/t8-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEYKAIIHCHCFEO-QRPNPIFTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(CN)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)[C@H](CN)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-2-amino-1-(3-chlorophenyl)ethan-1-ol hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

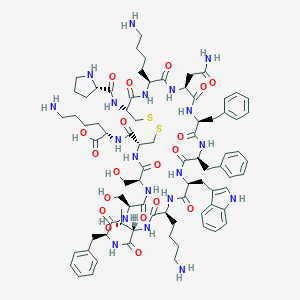
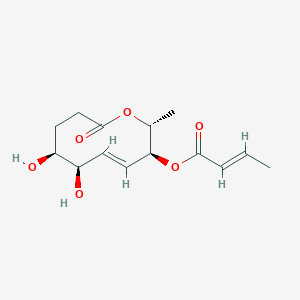
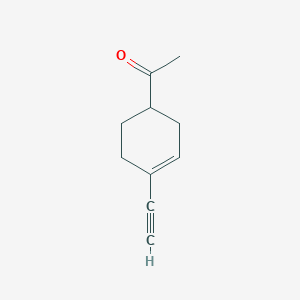
![3-[(Tert-butoxycarbonyl)amino]-3-(3,4-dichlorophenyl)propanoic acid](/img/structure/B68383.png)


